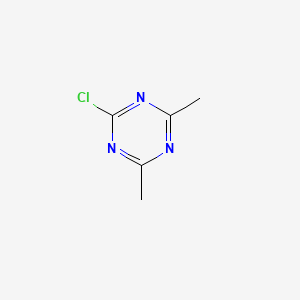

2-Chloro-4,6-dimethyl-1,3,5-triazine

Beschreibung

Contextualizing 1,3,5-Triazine (B166579) Derivatives in Organic Chemistry

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic compound with the chemical formula (HCN)₃, characterized by a planar ring of alternating carbon and nitrogen atoms. This structural arrangement results in a π-deficient system, which significantly influences its chemical reactivity and makes the triazine core a versatile scaffold in organic chemistry. Derivatives of 1,3,5-triazine have found extensive applications across various scientific and industrial domains, including medicinal chemistry, materials science, and agriculture.

In the field of medicinal chemistry, the s-triazine scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to compounds with diverse therapeutic activities, such as anticancer and antimicrobial properties. researchgate.net The rigid and planar nature of the triazine ring allows for the precise spatial orientation of substituents, facilitating the design of molecules with specific biological functions. Furthermore, 1,3,5-triazine derivatives are utilized in the development of functional materials like polymers, dendrimers, and dyes. nih.gov Their unique electronic properties and thermal stability make them suitable components for advanced materials with applications in optics and electronics.

Significance of Chloro-substituted 1,3,5-Triazines for Synthetic Strategies

Chloro-substituted 1,3,5-triazines are cornerstone intermediates in synthetic organic chemistry, primarily due to the reactivity of the chlorine atoms toward nucleophilic substitution. The most prominent starting material in this class is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride (TCT). researchgate.net Cyanuric chloride is a cost-effective and commercially available reagent that provides a platform for synthesizing a vast library of mono-, di-, and tri-substituted triazine derivatives. mdpi.com

A key feature of chloro-substituted triazines is the ability to control the sequential substitution of the chlorine atoms. The reactivity of the C-Cl bonds decreases as more chlorine atoms are replaced by other functional groups. This graduated reactivity allows for a stepwise and controlled synthesis strategy, which is often managed by adjusting the reaction temperature. researchgate.net Typically, the first nucleophilic substitution can be achieved at low temperatures (around 0°C), the second at room temperature, and the third requires elevated temperatures. researchgate.netfrontiersin.org This principle enables the precise construction of unsymmetrically substituted triazines, making chloro-triazines like 2-Chloro-4,6-dimethyl-1,3,5-triazine valuable and versatile building blocks for creating more complex molecules. mdpi.com

Scope of Academic Inquiry for this compound

This compound is recognized within chemical literature primarily as a synthetic intermediate. Its structure, featuring a reactive chlorine atom, allows it to serve as a precursor for further functionalization of the triazine ring. The remaining chlorine can be displaced by a variety of nucleophiles to introduce a third substituent, following the general reactivity patterns of chloro-triazines. One documented transformation involves the reduction of this compound to yield 2,4-dimethyl-1,3,5-triazine. clockss.org

Despite its potential utility as a chemical building block, this compound has not been the subject of extensive academic investigation compared to other closely related analogues. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) has been widely studied and is frequently used as a coupling reagent in peptide synthesis and for the activation of carboxylic acids. nih.govchemicalbook.com The academic inquiry for the dimethyl variant is significantly narrower, with its properties and applications being less characterized in peer-reviewed literature. Its primary role remains that of an intermediate compound available for specialized synthetic purposes rather than a widely applied reagent.

Data Tables

Table 1: Chemical Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 30894-84-9 |

| Molecular Formula | C₅H₆ClN₃ |

| Molecular Weight | 143.58 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NC(Cl)=NC(C)=N1 |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-4,6-dimethyl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-7-4(2)9-5(6)8-3/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGIXHVLABNVHKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4,6 Dimethyl 1,3,5 Triazine and Analogs

Strategies for the Preparation of Chloro-1,3,5-Triazine Scaffolds

The construction of the chloro-1,3,5-triazine core is dominated by methods starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and highly reactive starting material. nih.govresearchgate.net Alternative approaches, such as the cyclotrimerization of nitriles, also provide a pathway to the triazine ring system.

Nucleophilic Substitution of Cyanuric Chloride as a Precursor

The most practical and widely employed method for synthesizing substituted 1,3,5-triazines involves the functionalization of cyanuric chloride. nih.gov This approach leverages the high reactivity of the chlorine atoms toward nucleophilic displacement. The three chlorine atoms on the triazine ring can be replaced sequentially by a variety of nucleophiles, including those with oxygen, nitrogen, and carbon centers. nih.govnih.gov

A key feature of using cyanuric chloride as a precursor is that the substitution of its three chlorine atoms can be controlled in a stepwise manner, primarily by regulating the reaction temperature. The reactivity of the remaining chlorine atoms decreases as substitutions proceed, which facilitates the selective synthesis of mono-, di-, and tri-substituted triazines. nih.gov

A general empirical guideline for this temperature-dependent reactivity is as follows:

First Substitution: Occurs at temperatures around 0–5°C. nih.govfrontiersin.org

Second Substitution: Proceeds at room temperature (approximately 20–25°C). nih.govfrontiersin.org

Third Substitution: Requires significantly higher temperatures, often above 60°C or even reflux conditions. nih.govfrontiersin.org

This principle allows for the introduction of different nucleophiles at each step, leading to the synthesis of unsymmetrically substituted triazines. For the synthesis of a symmetrically disubstituted compound like 2-Chloro-4,6-dimethyl-1,3,5-triazine, two equivalents of a methylating nucleophile would be reacted with cyanuric chloride under conditions suitable for disubstitution.

| Substitution Step | Typical Temperature | Resulting Product Core | Reference |

|---|---|---|---|

| First Chlorine Atom | 0–5°C | 2,4-Dichloro-6-(substituted)-1,3,5-triazine | frontiersin.org |

| Second Chlorine Atom | Room Temperature | 2-Chloro-4,6-di(substituted)-1,3,5-triazine | frontiersin.org |

| Third Chlorine Atom | > 60°C to Reflux | 2,4,6-Tri(substituted)-1,3,5-triazine | nih.gov |

Regioselectivity in the context of cyanuric chloride substitutions refers to the preferential reaction at one of the available chlorine sites when multiple non-equivalent sites exist. After the first nucleophilic substitution, the two remaining chlorine atoms are equivalent. However, if two different nucleophiles are introduced sequentially, the nature of the first substituent dictates the reactivity for the second substitution. Electron-donating groups tend to deactivate the ring towards further substitution, requiring more forceful conditions for the next step. For the synthesis of this compound, two identical methyl groups are introduced, so regioselectivity is only a factor in the initial substitution on the cyanuric chloride ring, which is symmetrical.

Diastereoselectivity becomes relevant when chiral nucleophiles are used, potentially leading to the formation of diastereomers. As this compound and the common nucleophiles used to synthesize it are achiral, diastereoselectivity is not a consideration in its direct synthesis. However, it is a crucial factor in the synthesis of more complex, chiral triazine analogs. nih.gov

Alternative Synthetic Routes to this compound

While nucleophilic substitution of cyanuric chloride is prevalent, an alternative strategy for forming the triazine ring is the cyclotrimerization of nitriles . rsc.org This method involves the [2+2+2] cycloaddition of three nitrile molecules to form a symmetrically substituted 1,3,5-triazine (B166579). These reactions can be promoted by acids or catalyzed by various transition metals. rsc.orgresearchgate.net

Synthesizing an unsymmetrical triazine, such as this compound, via this route is more complex. It would require a controlled cross-cyclotrimerization of two different types of nitriles (e.g., two equivalents of acetonitrile (B52724) and one equivalent of cyanogen (B1215507) chloride). Such reactions can be challenging and often result in a mixture of products, including the various symmetrically and unsymmetrically substituted triazines. acs.org However, methods for controlled cross-cyclotrimerization have been developed, offering a potential, though less common, route to asymmetrically substituted triazines. acs.org

Functional Group Introduction and Modification during Synthesis

The introduction of specific functional groups, such as the methyl groups in the target compound, is a critical aspect of the synthesis. This is typically achieved by selecting the appropriate nucleophile to react with the cyanuric chloride precursor.

Methyl Group Incorporation Methodologies

The incorporation of methyl groups onto the triazine ring to form this compound requires a carbon-centered nucleophile. Organometallic reagents are commonly employed for this purpose.

Grignard Reagents (organomagnesium halides) are effective for alkylating and arylating chlorotriazines. dtic.mil The reaction of cyanuric chloride with two equivalents of a methyl Grignard reagent, such as methylmagnesium chloride (MeMgCl) or methylmagnesium bromide (MeMgBr), can yield the desired this compound. dtic.milgoogle.com The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF). google.comwiley-vch.degoogle.com To improve yields and prevent side reactions, the addition is often carried out at low temperatures (e.g., 0°C). wiley-vch.de Research has shown that the use of a copper catalyst, such as copper(I) iodide (CuI), can facilitate these alkylation reactions, leading to higher yields of the di-substituted product. wiley-vch.de

The general reaction scheme is as follows: C₃N₃Cl₃ + 2 CH₃MgX → C₃N₃Cl(CH₃)₂ + 2 MgXCl

Detailed studies have provided specific conditions for such reactions. For instance, the disubstitution of cyanuric chloride with tert-butylmagnesium chloride was achieved in high yield by reacting 2.4 equivalents of the Grignard reagent at 0°C in the presence of a catalytic amount of CuI. wiley-vch.de Similar conditions can be adapted for the incorporation of methyl groups.

Strategies for Retaining Chlorination

The synthesis of mono-chloro-substituted 1,3,5-triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is fundamentally dependent on the differential reactivity of the three chlorine atoms on the triazine ring. nih.govmdpi.com The reactivity of the chlorine atoms to nucleophilic substitution decreases sequentially; the first chlorine is highly reactive, the second is moderately reactive, and the third is significantly less reactive. nih.govcore.ac.uk This inherent property allows for the stepwise and controlled substitution of the chlorine atoms.

The primary strategy for retaining a single chlorine atom, thereby producing a compound like 2-chloro-4,6-disubstituted-1,3,5-triazine, is the meticulous control of reaction conditions, particularly temperature. core.ac.uk The sequential substitution is typically managed as follows:

First Substitution: Occurs at low temperatures, generally around 0 °C. core.ac.uk

Second Substitution: Proceeds at ambient or room temperature. mdpi.comcore.ac.uk

Third Substitution: Requires elevated temperatures, often in the range of 70–100 °C. core.ac.uk

By carefully managing the temperature and the stoichiometry of the nucleophile, the reaction can be effectively halted after the second substitution, leaving one chlorine atom attached to the triazine core. For instance, introducing two equivalents of a nucleophile at room temperature allows for the creation of a 2-chloro-4,6-disubstituted product. mdpi.com This precise control is crucial for preventing the formation of fully substituted triazines and ensuring the desired chlorinated intermediate is the primary product. nih.gov

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of 2-chloro-4,6-disubstituted-1,3,5-triazines requires careful optimization of several reaction parameters, including solvent choice, temperature control, raw materials, and purification methods.

A patented method for the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884), an analog of the target compound, highlights these optimization principles. google.compatsnap.comchemicalbook.com In this process, cyanuric chloride is reacted with solid sodium methoxide (B1231860) in N,N-dimethylformamide (DMF) as the solvent. The reaction temperature is carefully controlled; initially, the mixture is cooled to between 5-10°C during the addition of sodium methoxide, followed by a period at room temperature, and finally, heating to reflux. google.compatsnap.com This staged temperature approach is critical for managing the sequential substitutions. This specific method reports a high yield of up to 91%. google.comchemicalbook.com

Purification is another critical step for achieving high-purity products. The aforementioned process employs recrystallization from heptane, which effectively enhances the product's purity to 99.5%. google.com The recovery and reuse of the recrystallization solvent also contribute to lowering production costs. google.com Avoiding the presence of water in the reaction is also noted as important to prevent the hydrolysis of cyanuric chloride into tricyanic acid. google.com

Another patented approach for synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine involves the use of sodium bicarbonate and a catalyst, hydroxypropyl-beta-cyclodextrin, in a methanol-water system. google.com This method also utilizes a two-step temperature profile: the first substitution to generate the mono-substituted triazine occurs at 10–15 °C, and the second substitution to yield the desired di-substituted product is achieved by raising the temperature to 65 °C. google.com

The table below summarizes optimized conditions derived from synthetic methodologies for a representative analog, 2-chloro-4,6-dimethoxy-1,3,5-triazine.

| Parameter | Condition | Reported Outcome | Source |

| Reactants | Cyanuric chloride, Sodium methoxide solid | High conversion | google.compatsnap.com |

| Solvent | N,N-dimethylformamide (DMF) | Effective reaction medium | google.compatsnap.com |

| Temperature | 1. Cool to 5-10°C2. React at room temp3. Heat to reflux | Controlled sequential substitution | patsnap.com |

| Yield | Up to 91% | High efficiency | google.comchemicalbook.com |

| Purification | Recrystallization from heptane | Purity of 99.5% | google.com |

Green Chemistry Approaches in 1,3,5-Triazine Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols for 1,3,5-triazine derivatives, aligning with the principles of green chemistry. nih.gov These approaches aim to reduce solvent usage, decrease reaction times, and lower energy consumption compared to conventional methods that may require harsh conditions and volatile organic solvents. chim.itresearchgate.net

Microwave irradiation has emerged as a highly efficient and green alternative for the synthesis of 1,3,5-triazines. chim.itresearchgate.net This technique often leads to good or excellent yields in significantly shorter reaction times and can frequently be performed under solvent-free conditions. chim.itresearchgate.netrsc.org For example, 2,4-Diamino-1,3,5-triazines have been prepared by reacting dicyandiamide (B1669379) with nitriles under microwave irradiation, a method noted for its procedural simplicity and reduced solvent use during both synthesis and purification. rsc.org

Ultrasound-assisted synthesis, or sonochemistry, represents another green methodology. nih.govmdpi.com A modified sonochemical method has been developed for the efficient synthesis of 1,3,5-triazine derivatives in aqueous media, which drastically minimizes the reliance on organic solvents. nih.govmdpi.com

The table below provides a comparative overview of conventional and green chemistry approaches in the synthesis of 1,3,5-triazine derivatives.

| Feature | Conventional Synthesis | Green Synthesis (Microwave/Ultrasound) |

| Energy Source | Conventional heating (e.g., reflux) | Microwave irradiation, Ultrasonic waves |

| Reaction Time | Often prolonged (hours) | Significantly shorter (minutes) |

| Solvents | Often requires organic solvents (e.g., DMF, toluene) | Solvent-free or aqueous media |

| Conditions | Can require harsh conditions (high temp/pressure) | Milder reaction conditions |

| Environmental Impact | Higher energy consumption, solvent waste | Reduced energy use, minimal waste |

These green protocols not only offer environmental benefits but can also lead to improved efficiency and scalability, providing a valuable strategy for the future development of 1,3,5-triazine compounds. nih.govmdpi.com

Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Dimethyl 1,3,5 Triazine

Nucleophilic Aromatic Substitution (SNAr) at the Triazine Ring

Nucleophilic aromatic substitution (SNAr) is the cornerstone of 2-chloro-4,6-dimethyl-1,3,5-triazine reactivity. The 1,3,5-triazine (B166579) ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, which facilitates the attack of nucleophiles on the carbon atoms of the ring. The reaction proceeds via a stepwise mechanism involving the formation of a stabilized anionic intermediate, known as a Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

The general synthetic route for substituted 1,3,5-triazines begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The three chlorine atoms on cyanuric chloride can be replaced sequentially by various nucleophiles. The reactivity of the chlorine atoms decreases significantly after each substitution, particularly when an electron-donating group is introduced. nih.gov This principle allows for the controlled synthesis of mono-, di-, and tri-substituted triazines by carefully managing reaction conditions such as temperature. arkat-usa.org In the case of this compound, two chlorine atoms have already been replaced by methyl groups (typically via Grignard reagents in the initial synthesis of the scaffold), leaving a single chlorine atom that is less reactive than those on cyanuric chloride but still readily displaced by strong nucleophiles.

The displacement of the chlorine atom in this compound by nucleophiles follows the general SNAr mechanism. A nucleophile (Nu⁻) attacks the carbon atom bonded to the chlorine, leading to the formation of a tetrahedral Meisenheimer intermediate. This intermediate is resonance-stabilized by the triazine ring. The final step is the elimination of the chloride ion (Cl⁻) to give the substituted product.

The reaction of this compound with nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, is a common method for synthesizing amino-substituted triazines. These reactions, known as amination, typically proceed under mild to moderate conditions. The product of such a reaction, 2-amino-4,6-dimethyl-1,3,5-triazine (B162692), is noted as an intermediate in the synthesis of pharmaceuticals and agrochemicals. alzchem.com

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbon atom of the C-Cl bond. This is followed by the departure of the chloride ion. A base is often required to neutralize the hydrogen chloride (HCl) formed during the reaction, driving the equilibrium towards the product. The reactivity of amines in these substitution reactions can be influenced by their basicity and steric hindrance. researchgate.net While specific studies on this compound are scarce, the amination of the analogous 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) is well-documented, proceeding via dealkylation of quaternary triazinylammonium chlorides formed as reactive intermediates. researchgate.net

Table 1: Representative Amination of a Chloro-Triazine Analogue

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

| Cyanuric Chloride | Liquid Ammonia | THF/diglyme, -10°C to RT | 2-Amino-4,6-dichloro-1,3,5-triazine | ~89% | prepchem.com |

| 2-Chloro-4,6-bis(diethylamino)-1,3,5-triazine | (S)-(-)-1-phenylethylamine | Xylene, reflux, 24h | 2-((S)-1-phenylethylamino)-4,6-bis(diethylamino)-1,3,5-triazine | 98% | nih.govmdpi.com |

Oxygen nucleophiles, such as alkoxides (RO⁻) and aryloxides (ArO⁻), readily displace the chlorine atom to form ethers. The reaction with sodium methoxide (B1231860) is a key step in the synthesis of the widely used coupling reagent 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride. patsnap.comgoogle.com This demonstrates the facility of this reaction pathway.

For this compound, reaction with an alcohol in the presence of a base, or with a pre-formed sodium or potassium alkoxide, would yield the corresponding 2-alkoxy-4,6-dimethyl-1,3,5-triazine. Similarly, reaction with phenols in the presence of a base leads to 2-aryloxy-4,6-dimethyl-1,3,5-triazines. These reactions are crucial for creating diverse molecular architectures based on the triazine core. nih.govmdpi.com

Table 2: Representative Alkoxylation of Cyanuric Chloride

| Starting Material | Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Cyanuric Chloride | Sodium Methoxide | N,N-Dimethylformamide | Cool to 5-10°C, then warm to RT, then reflux | 2-Chloro-4,6-dimethoxy-1,3,5-triazine | 91% | patsnap.comgoogle.com |

Sulfur nucleophiles, such as thiols (RSH) and thiophenols (ArSH), are generally more nucleophilic than their oxygen counterparts and react efficiently with chlorotriazines. In the presence of a base to deprotonate the thiol to the more potent thiolate (RS⁻), the chlorine atom on this compound can be substituted to form thioethers. These thiolation reactions are valuable for introducing sulfur-containing functionalities into the triazine structure. nih.govnih.gov For instance, a novel synthesis involving the reaction of cyanuric chloride with various thioureas in an ethanol-acetone medium has been reported to produce 2-chloro-4,6-disubstitutedthiocarbamido-1,3,5-triazines. researchbib.com This highlights the utility of sulfur nucleophiles in triazine chemistry.

The substituents on the triazine ring play a critical role in modulating its reactivity towards nucleophilic attack. The two methyl groups on this compound are electron-donating groups (EDGs) through an inductive effect. By pushing electron density into the triazine ring, these methyl groups make the ring less electron-deficient compared to cyanuric chloride.

This increased electron density on the ring has a deactivating effect on the remaining C-Cl bond for SNAr reactions. The carbon atom attached to the chlorine becomes less electrophilic, and the ring is less able to stabilize the negative charge of the intermediate Meisenheimer complex. Consequently, this compound is less reactive towards nucleophiles than 2,4-dichloro-6-methyl-1,3,5-triazine, which in turn is less reactive than cyanuric chloride. nih.govmdpi.com This predictable trend allows for the selective and sequential functionalization of the triazine core by controlling reaction conditions. More vigorous conditions (e.g., higher temperatures or stronger nucleophiles) are generally required to displace the final chlorine atom from a di-substituted triazine compared to the first or second displacements from cyanuric chloride. mdpi.com

Mechanism of Chlorine Displacement by Various Nucleophiles

Organometallic Cross-Coupling Reactions

In addition to classical SNAr reactions, modern organometallic cross-coupling reactions have become powerful tools for forming carbon-carbon bonds with chloro-s-triazines. These reactions, typically catalyzed by palladium or nickel complexes, allow for the introduction of a wide variety of alkyl, alkenyl, alkynyl, and aryl groups that are not accessible through traditional nucleophilic substitution. researchgate.net

Common cross-coupling reactions applicable to chloro-s-triazines include the Suzuki-Miyaura (using organoboron reagents), Stille (organotin reagents), Heck (alkenes), and Negishi (organozinc reagents) couplings. researchgate.netresearchgate.netnih.gov The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the C-Cl bond to a low-valent metal center (e.g., Pd(0)), transmetalation with the organometallic reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. libretexts.org

While specific examples for this compound are not prevalent in the literature, extensive studies on the closely related 2-chloro-4,6-dimethoxy-1,3,5-triazine have demonstrated its versatility in Pd- and Ni-catalyzed cross-coupling processes with organostannanes, Grignard reagents, organoalanes, and organozinc halides. researchgate.netdocumentsdelivered.com Furthermore, the Suzuki-Miyaura reaction has been successfully used to functionalize other dichlorotriazine derivatives. researchgate.net These precedents strongly suggest that this compound is a viable substrate for a range of organometallic cross-coupling reactions, enabling the synthesis of complex triazine-based molecules.

Table 3: Examples of Cross-Coupling Reactions on Chloro-Triazine Analogues

| Triazine Substrate | Coupling Partner | Catalyst/Conditions | Reaction Type | Product | Yield | Reference |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | (CH₃)₄Sn | Pd(PPh₃)₄, LiCl, Dioxane, reflux | Stille | 2-Methyl-4,6-dimethoxy-1,3,5-triazine | 85% | researchgate.net |

| 2-Chloro-4,6-dimethoxy-1,3,5-triazine | CH₃MgBr | NiCl₂(dppp), THF, 0°C to RT | Kumada-type | 2-Methyl-4,6-dimethoxy-1,3,5-triazine | 75% | researchgate.net |

| 4,6-Dichloro-N,N-diethyl-1,3,5-triazin-2-amine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Suzuki-Miyaura | 4,6-Bis(p-methoxyphenyl)-N,N-diethyl-1,3,5-triazin-2-amine | 94% | researchgate.net |

| 2-Chloro-4,6-diphenyl-1,3,5-triazine | 3-Chlorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, THF/H₂O | Suzuki-Miyaura | 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine | 91% | chemicalbook.com |

Palladium-Catalyzed Coupling Processes

Palladium catalysts are widely employed for cross-coupling reactions involving chloro-s-triazine derivatives. researchgate.net These reactions provide powerful methods for forming C-C bonds. While specific studies detailing the use of this compound are not prevalent, the reactivity can be inferred from closely related triazine compounds.

Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid) with an organic halide. wikipedia.org It is a versatile method for creating biaryl compounds or attaching alkyl or vinyl groups to the triazine core. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the chloro-triazine to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a key method for synthesizing arylalkynes and conjugated enynes. libretexts.org The reaction can often be carried out under mild conditions, making it suitable for complex molecule synthesis. wikipedia.org

Stille Coupling : The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org This method is known for its tolerance of a wide variety of functional groups. uwindsor.ca The mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

The expected outcome of these palladium-catalyzed reactions with this compound is the substitution of the chlorine atom to form a new C-C bond, as summarized in the table below.

| Coupling Reaction | Coupling Partner | Expected Product Structure |

| Suzuki-Miyaura | R-B(OH)₂ | 2-R-4,6-dimethyl-1,3,5-triazine |

| Sonogashira | H−C≡C−R | 2-(R-C≡C)-4,6-dimethyl-1,3,5-triazine |

| Stille | R-Sn(Alkyl)₃ | 2-R-4,6-dimethyl-1,3,5-triazine |

Table 1: Expected Products from Palladium-Catalyzed Coupling Reactions.

Nickel-Catalyzed Coupling Processes

Nickel catalysts serve as a more economical alternative to palladium for various cross-coupling reactions, demonstrating high efficiency in forming C-C bonds. wikipedia.org

Negishi Coupling : This reaction couples organozinc compounds with organic halides. organic-chemistry.org Nickel catalysts are effective for this transformation, which is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

Kumada Coupling : The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to react with an organic halide. wikipedia.org Nickel-based catalysts are commonly used to facilitate this C-C bond formation. wikipedia.org

These nickel-catalyzed processes are expected to effectively promote the substitution of the chlorine on the this compound ring.

| Coupling Reaction | Coupling Partner | Catalyst Type | Expected Product Structure |

| Negishi | R-Zn-X | Nickel or Palladium | 2-R-4,6-dimethyl-1,3,5-triazine |

| Kumada | R-Mg-X | Nickel or Palladium | 2-R-4,6-dimethyl-1,3,5-triazine |

Table 2: Expected Products from Nickel- and Palladium-Catalyzed Coupling Reactions.

Reactivity with Organostannanes, Grignard Reagents, Organoalanes, and Organozinc Halides

The reactivity of chloro-s-triazines extends to a range of organometallic reagents, facilitating the formation of new C-C bonds on the heteroaromatic ring. researchgate.net

Organostannanes : As used in the Stille coupling, these reagents are stable and tolerate many functional groups. wikipedia.orgorganic-chemistry.org

Grignard Reagents : Used in the Kumada coupling, these are powerful nucleophiles for forming C-C bonds. wikipedia.org

Organozinc Halides : These are the key reagents in the Negishi coupling and are known for their functional group compatibility. wikipedia.orgorganic-chemistry.org

Organoalanes : These reagents are also capable of participating in cross-coupling reactions to form C-C bonds. researchgate.net

Studies on the related compound 2-chloro-4,6-dimethoxy-1,3,5-triazine have shown that all these classes of organometallic reagents successfully afford the corresponding 2-alkylated or 2-arylated triazines in moderate to very good yields. researchgate.net A similar reactivity profile is anticipated for this compound.

Other Transformation Pathways

Beyond metal-catalyzed cross-coupling, the triazine ring can undergo other transformations.

Alkylation and Arylation of the Triazine Ring

The alkylation and arylation of the this compound ring are primarily achieved through the cross-coupling reactions discussed previously (e.g., Suzuki, Negishi, Kumada). The general principle for synthesizing substituted 1,3,5-triazines often starts from the more readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.gov The chlorine atoms can be substituted sequentially by nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.govmdpi.com This controlled reactivity allows for the synthesis of mono-, di-, and trisubstituted triazines. nih.govresearchgate.net

Ring-Opening and Rearrangement Reactions

While s-triazines are generally stable aromatic rings, certain derivatives can undergo rearrangement. For instance, the Beckmann rearrangement of ketoximes can be facilitated by a complex formed between 2,4,6-trichloro-1,3,5-triazine and dimethylformamide (DMF). researchgate.net However, specific studies detailing ring-opening or rearrangement reactions inherent to the this compound ring itself are not prominently documented in the reviewed literature.

Photochemical Reactions of Triazine Derivatives

The photochemistry of triazines can lead to various transformations. Photoinduced reactions have been developed for the arylation and alkylation of other triazine systems, such as 1,2,4-triazine-3,5(2H,4H)-diones. rsc.org These reactions can sometimes be powered by sunlight, highlighting a green chemistry approach. rsc.org Nevertheless, specific research on the photochemical reactions of this compound was not identified in the available sources.

Applications of 2 Chloro 4,6 Dimethyl 1,3,5 Triazine in Advanced Organic Synthesis

Building Block for Complex Molecule Construction

The primary role of 2-Chloro-4,6-dimethyl-1,3,5-triazine in the construction of complex molecules stems from the high reactivity of its single chlorine atom toward nucleophilic substitution. This allows for the covalent attachment of the dimethyl-triazine moiety to a wide array of substrates, serving as a rigid and stable core or scaffold. The general principle involves the displacement of the chloride by nucleophiles such as amines, alcohols, or thiols to forge new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. mdpi.comresearchgate.net

This stepwise functionalization is a cornerstone of triazine chemistry, enabling the creation of diverse molecular architectures. mdpi.com While specific, complex natural product syntheses prominently featuring the this compound intermediate are not extensively detailed in available research, its structural features make it an implicit building block for creating trisubstituted triazines with potential applications in medicinal chemistry and materials science. researchgate.net The third chlorine of cyanuric chloride can be used to incorporate other functionalities or for attachment to a solid-phase support, highlighting the role of such monochloro intermediates in combinatorial chemistry. researchgate.net

Precursor for Diverse 1,3,5-Triazine (B166579) Derivatives

As an intermediate, this compound is a direct precursor to a multitude of fully substituted, non-symmetrical 1,3,5-triazine derivatives. The foundational synthetic strategy involves the sequential, temperature-controlled substitution of chlorine atoms on cyanuric chloride, making monochloro-triazines like the dimethyl variant key platforms for diversification. researchgate.net

The most practical and widely used method for generating substituted 1,3,5-triazines is the functionalization of cyanuric chloride through successive, controlled nucleophilic substitutions. mdpi.com Once the dichloro- and subsequently the monochloro-triazine intermediate is formed, the final substituent can be introduced by displacing the last chlorine atom. This allows for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines where one position can be selectively functionalized. mdpi.com For instance, 2-chloro-4,6-disubstituted-s-triazine derivatives can react with hydrazine (B178648) hydrate (B1144303) to form hydrazino-triazines, which can be further reacted with aldehydes to create a new series of s-triazine hydrazone derivatives with potential biological activities. nih.gov

The table below illustrates the general synthetic pathway from cyanuric chloride to a trisubstituted triazine, where this compound would be a key intermediate.

| Step | Reactant | Nucleophile 1 (Nu1) | Product 1 (Intermediate) | Nucleophile 2 (Nu2) | Product 2 (Intermediate) | Nucleophile 3 (Nu3) | Final Product |

| 1 | 2,4,6-Trichloro-1,3,5-triazine | e.g., Methyl Grignard | 2,4-Dichloro-6-methyl-1,3,5-triazine | e.g., Methyl Grignard | This compound | e.g., Amine (R-NH2) | 2-Amino-4,6-dimethyl-1,3,5-triazine (B162692) |

This table represents a conceptual synthetic pathway based on established triazine chemistry principles.

The 1,3,5-triazine scaffold is widely used in the development of ligands for metal catalysis due to its rigid structure, thermal stability, and the presence of three nitrogen atoms that can act as coordination sites. By reacting this compound with nucleophiles containing additional donor atoms (e.g., pyridines, phosphines, or other amines), it is possible to synthesize multidentate ligands. mdpi.com The triazine core can serve as a template to precisely position coordinating groups, influencing the geometry and electronic properties of the resulting metal complexes. researchgate.net While specific catalytic ligands derived directly from the 2-Chloro-4,6-dimethyl variant are not prominently featured in the literature, the general applicability of substituted triazines as ligands is well-established. mdpi.com

The reactivity of chloro-s-triazines makes them suitable monomers for polymerization reactions. The ease of stepwise substitution on cyanuric chloride is a key feature exploited in the synthesis of hyperbranched polymers and dendrimers. researchgate.net Dichloro-s-triazines are often used in polycondensation reactions with difunctional nucleophiles (like diamines) to create linear polymers. researchgate.net Following this logic, this compound could theoretically be used to cap polymer chains or to functionalize existing polymers, thereby modifying their properties. For example, reacting it with a polymer containing nucleophilic side chains would attach dimethyl-triazine units to the polymer backbone.

Role in Catalytic Processes

Certain 2-chloro-4,6-disubstituted-1,3,5-triazines are well-known reagents for the activation of carboxylic acids, particularly for the formation of amides and esters in peptide synthesis. researchgate.netgoogle.com The most widely studied reagent for this purpose is 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). researchgate.netacs.org The general mechanism involves the reaction of the chlorotriazine with a carboxylic acid in the presence of a base (like N-methylmorpholine) to form a highly reactive acyl-oxy-triazine intermediate. This "active ester" is then readily susceptible to nucleophilic attack by an amine to form an amide bond, releasing a stable hydroxy-triazine byproduct. acs.org

While this application is extensively documented for the dimethoxy analogue (CDMT) and the parent cyanuric chloride, specific studies detailing the efficiency and scope of this compound for this purpose are less common. researchgate.netrsc.org However, based on the shared functional group (a reactive C-Cl bond on the triazine ring), it is mechanistically plausible that the dimethyl derivative could also function as a carboxylic acid activator, though its reactivity and effectiveness would be influenced by the electronic effects of the methyl groups compared to the methoxy (B1213986) groups. rsc.org

Formation of Amide and Ester Linkages

There is no available research data detailing the use of this compound as a reagent for the formation of amide and ester linkages. Methodologies for these transformations extensively report the use of its analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).

Generation of Novel Heterocyclic Systems

Similarly, the scientific literature does not provide specific examples or detailed research on the application of this compound as a precursor or reagent for the generation of novel heterocyclic systems. Synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, and while various derivatives are possible, the specific utility of the dimethyl variant in creating new heterocyclic rings is not documented. nih.gov

Supramolecular Chemistry and Self Assembly of 2 Chloro 4,6 Dimethyl 1,3,5 Triazine Derivatives

Non-Covalent Interactions of Triazine Scaffolds

The supramolecular behavior of 2-chloro-4,6-dimethyl-1,3,5-triazine derivatives is governed by a range of non-covalent interactions. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, is a defining feature that dictates its interaction preferences. By replacing the chlorine atom with appropriate functional groups, these interactions can be programmed to guide the self-assembly of molecules into predictable and functional superstructures. nih.gov

Hydrogen bonding is a primary driving force in the self-assembly of triazine derivatives, particularly when the chloro group is substituted with amino functionalities to create analogues of melamine (B1676169) (2,4,6-triamino-1,3,5-triazine). rsc.org A derivative such as 2-amino-4,6-dimethyl-1,3,5-triazine (B162692) possesses both hydrogen bond donor sites (the -NH₂ group) and acceptor sites (the lone pairs of the ring nitrogen atoms). diva-portal.org

This dual functionality allows for the formation of robust and highly directional hydrogen-bonded networks. rsc.org Two common supramolecular motifs observed in the solid state and in solution are:

Linear Tapes: Molecules assemble in a linear fashion through a double hydrogen bond motif (often a cyclic R²₂(8) graph set) between the amino group of one molecule and a ring nitrogen of an adjacent molecule. rsc.org

Rosette Structures: In the presence of a complementary partner that can form multiple hydrogen bonds, such as cyanuric or barbituric acid derivatives, triazines can form cyclic, planar hexameric assemblies known as rosettes. acs.orgrsc.org

The stability and geometry of these hydrogen-bonded assemblies are influenced by the substituents on the triazine ring and the surrounding solvent environment. rsc.orgacs.org The cooperative nature of these bonds leads to the formation of stable, extended structures like tapes, sheets, and three-dimensional frameworks. researchgate.net

Table 1: Representative Hydrogen Bond Parameters in Triazine Assemblies

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Supramolecular Motif |

|---|---|---|---|

| N-H···N (intermolecular) | 2.9 - 3.2 | 160 - 180 | Linear Tapes, Sheets |

| N-H···O (with acids) | 2.7 - 3.0 | 150 - 175 | Dimers, Rosettes |

| O-H···N (with water) | 2.8 - 3.1 | 165 - 180 | Hydrated Crystals |

As an aromatic heterocycle, the 1,3,5-triazine (B166579) ring can participate in π-π stacking interactions. However, due to the electron-withdrawing nature of the nitrogen atoms, the ring is electron-deficient. This results in a significant quadrupole moment, leading to electrostatic repulsion in a face-to-face stacking arrangement. mdpi.com

The pronounced electron-deficient character of the 1,3,5-triazine ring makes it an excellent candidate for forming favorable interactions with anions, known as anion-π interactions. rsc.org The region of positive electrostatic potential above and below the plane of the triazine ring can effectively bind anions like halides, nitrate, or perchlorate. nih.govbit.edu.cn This interaction is a significant force in molecular recognition and the construction of anion-binding hosts. acs.org Theoretical and experimental studies have demonstrated that anion-π interactions can be comparable in strength to conventional hydrogen bonds and play a crucial role in directing the self-assembly of coordination compounds. nih.govacs.org

Conversely, the interaction between the electron-deficient triazine ring and cations (cation-π interaction) is generally repulsive. nih.gov For a favorable cation-π interaction to occur, the triazine ring would need to be functionalized with strong electron-donating groups to increase its π-electron density. In derivatives of this compound, the methyl groups are weakly electron-donating but are generally insufficient to overcome the inherent electron-deficient nature of the core ring for strong cation binding. nih.gov

Table 2: Association Constants (Kₐ) for Anion-π Interactions with a Triazine-Based Host

| Anion | Association Constant (Kₐ, M⁻¹) in Acetonitrile (B52724) |

|---|---|

| NO₃⁻ | 16950 |

| BF₄⁻ | > 1000 (qualitative) |

| PF₆⁻ | 398 |

| SCN⁻ | 239 |

Data derived from studies on tetraoxacalix acs.orgarene acs.orgtriazine, a macrocyclic host containing triazine units. acs.org

Design and Construction of Supramolecular Architectures

The predictable reactivity of the C-Cl bond in this compound and its parent compound, cyanuric chloride, allows for their use as programmed building blocks (tectons) for the synthesis of larger, well-defined supramolecular structures. nih.govresearchgate.net By controlling the sequential substitution of chlorine atoms, chemists can construct complex architectures with specific topologies and functionalities. nih.gov

Linear oligomers based on a 1,3,5-triazine backbone can be synthesized through iterative nucleophilic aromatic substitution (SₙAr) reactions. rsc.org A common strategy involves reacting a dichlorotriazine derivative with a difunctional linker molecule, such as a diamine. researchgate.net This process can be performed in solution or using solid-phase synthesis for greater control and purity. rsc.org For example, a derivative like 2-amino-4,6-dichloro-1,3,5-triazine can be used as a monomer that is sequentially coupled with linkers like 1,2-ethylenediamine to build a flexible polymer chain. nih.govresearchgate.net These oligomers can be designed to have recognition units in their side chains, enabling them to form complex structures like duplexes through hydrogen bonding. researchgate.net

Branched oligomers and dendrimers are constructed using tri-functional triazine cores, typically starting from cyanuric chloride. researchgate.netfrontiersin.org By reacting the central triazine core with multiple equivalents of a linker molecule that contains further reactive sites, hyperbranched structures can be grown in a stepwise fashion. researchgate.net These highly branched molecules have applications in areas ranging from drug delivery to catalysis.

Macrocycles containing one or more triazine units are of significant interest in host-guest chemistry. Their synthesis often involves the reaction of a disubstituted triazine, such as a 2-chloro-4,6-diamino-1,3,5-triazine derivative, with a linker molecule containing two nucleophilic groups (e.g., a diamine or a diol) under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.govresearchgate.net

The resulting macrocycles possess a pre-organized cavity whose size, shape, and chemical functionality are determined by the nature of the triazine building blocks and the linkers used. These cyclic hosts can be designed to selectively bind specific guest molecules through a combination of the non-covalent interactions discussed previously, such as hydrogen bonding and anion-π interactions. iciq.orgresearchgate.net

Dendrimers with Triazine Cores

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. rsc.org The 1,3,5-triazine ring is a popular component in dendrimer synthesis due to its ability to act as a trifunctional branching point, stemming from the sequential reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a common precursor. nih.govbenthamdirect.comnih.gov This controlled reactivity allows for the precise construction of dendrimers with tailored size, shape, and surface functionality. rsc.orgmdpi.com

Synthetic Strategies: The construction of triazine-based dendrimers primarily follows two main strategies:

Divergent Synthesis: This method begins from a central core molecule and builds the dendrimer outwards, generation by generation. nih.gov For instance, a core with multiple amine groups can be reacted with a monochlorotriazine synthon, followed by deprotection and further reaction to add the next layer. mdpi.com While effective for reaching higher generations, this method can sometimes lead to products with structural defects. rsc.org

Convergent Synthesis: In this approach, the dendritic branches (dendrons) are synthesized first, starting from what will become the periphery, and are then attached to a central core in the final step. nih.govmdpi.com This method offers superior control over the final structure and purity of the dendrimer, although steric hindrance can make the final attachment to the core challenging for higher generations. rsc.org

Research Findings on Triazine Dendrimer Synthesis

| Synthetic Strategy | Key Building Blocks | Description | Key Research Finding | Reference |

|---|---|---|---|---|

| Divergent Method | Triazine trichloride, Diamine linkers (e.g., piperazine), BOC-protected synthons | Growth proceeds outwards from a central core. Each cycle of reaction and deprotection adds a new generation. | A macromonomer approach was developed to yield two generations per cycle, enabling the synthesis of a fifth-generation dendrimer in nine steps with a 48% overall yield. mdpi.com | mdpi.com |

| Convergent Method | BOC-protected peripheral groups, Cyanuric chloride, p-Amino-benzylamine | Dendritic wedges (dendrons) are built from the outside-in and then attached to a central core. | This method yields remarkably pure dendrimers of low generation, with purification and characterization performed at each step. rsc.org It allows for precise control over surface chemistry. mdpi.com | rsc.orgmdpi.com |

| Cycloaddition | Nitrile-functional groups, Nitrile-substituted guanidine | Forms the triazine ring itself as part of the dendrimer construction, typically requiring high temperatures. | An early method used to prepare commercially relevant quantities of amino-terminated dendrimers. nih.gov | nih.gov |

The resulting triazine dendrimers are typically cationic due to the presence of peripheral amine groups and are noted for their stability across a wide range of pH and thermal conditions. rsc.org Their hydrophobic core and modifiable periphery make them suitable for applications such as sequestering organic molecules from solutions. mdpi.com

Molecular Recognition Phenomena

Molecular recognition is the specific, non-covalent binding of two or more molecules. The 1,3,5-triazine ring is an excellent platform for molecular recognition due to its distinct arrangement of hydrogen bond donors and acceptors, as well as its aromatic character which allows for π-π interactions. nih.gov

Derivatives of 2,4,6-triaminotriazine (melamine) are particularly well-studied for their hydrogen bonding capabilities. nih.gov These molecules can engage in multiple, cooperative hydrogen bonds to form highly stable, self-assembled structures such as tapes, rosettes, and duplexes. nih.govnih.gov Beyond hydrogen bonding, the electron-deficient nature of the triazine ring facilitates π-π stacking interactions with electron-rich aromatic systems. libretexts.org This combination of directional hydrogen bonds and stacking forces allows for the creation of intricate host-guest systems and complex supramolecular assemblies. nih.govnih.gov

Recent research has demonstrated the synthesis of triazine derivatives with specific hydrogen bond acceptor and donor sites (π, O, and N acceptors; CH and NH donors) that cooperatively form unique and robust molecular duplexes. nih.gov The interplay of NH···N, CH···O, and CH···π interactions has been shown to be a guiding factor in the solid-state self-assembly of these compounds. nih.gov

Key Non-Covalent Interactions in Triazine Derivatives

| Interaction Type | Description | Example in Triazine Systems | Reference |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (N, O) and another nearby electronegative atom. | Forms highly stable and predictable patterns, such as the R2²(8) graph set motif, leading to the formation of supramolecular ribbons and sheets. researchgate.net | nih.govresearchgate.netnumberanalytics.com |

| π-π Stacking | A non-covalent attraction between aromatic rings. It involves a combination of electrostatic and dispersion forces. libretexts.org | The electron-deficient triazine ring stacks with electron-rich aromatic systems, contributing to the stability of host-guest complexes and columnar liquid crystalline phases. nih.govrsc.org | nih.govlibretexts.orgrsc.org |

| Halogen Bonding | The interaction between a halogen atom (Cl, Br, I) with an electron-withdrawing group and a Lewis base (e.g., a nitrogen atom). nih.gov | The chlorine atom in 2-chloro-triazine derivatives can act as a halogen bond donor to form co-crystals and direct supramolecular assembly. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

| CH···O/CH···π | Weaker hydrogen bonds where a C-H bond acts as the donor and an oxygen atom or a π-system acts as the acceptor. | These interactions work cooperatively with stronger hydrogen bonds to stabilize 3D crystal structures and guide self-assembly. nih.gov | nih.gov |

Applications in Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. researchgate.net The predictable and directional nature of the non-covalent interactions exhibited by 1,3,5-triazine derivatives makes them excellent candidates for use as "supramolecular synthons"—robust and reliable building blocks for constructing crystalline materials. nih.gov

The ability of triazine molecules to form specific hydrogen-bonding patterns is a cornerstone of their use in crystal engineering. For example, 2,4-diamino-6-phenyl-1,3,5-triazine molecules can form base pairs through N—H···N hydrogen bonds, creating supramolecular ribbons. researchgate.net These ribbons can then be further interlinked with other molecules, such as carboxylic acids, through additional N—H···O and O—H···N hydrogen bonds to build complex, multi-component co-crystals. researchgate.net

Furthermore, the chlorine substituent in compounds like 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine introduces the possibility of using halogen bonding as a tool for directing crystal packing. researchgate.net The structure of these molecules in the solid state is often stabilized by a combination of intramolecular and intermolecular hydrogen bonds, leading to well-defined, predictable assemblies. researchgate.net The cooperative action of multiple weak interactions, including NH···N, CH···O, and even halogen bonds, provides a powerful strategy for guiding the three-dimensional architecture of triazine-based materials in the solid state. nih.gov

Examples of Triazine Derivatives in Crystal Engineering

| Triazine Derivative | Key Intermolecular Interactions | Resulting Supramolecular Architecture | Reference |

|---|---|---|---|

| 2,4-Diamino-6-phenyl-1,3,5-triazine | N—H···N, N—H···O, O—H···N hydrogen bonds | Forms base-paired supramolecular ribbons which are interlinked by sorbic acid molecules into a complex network. | researchgate.net |

| 2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines | Intra- and intermolecular hydrogen bonds | Forms a stable 4,6-diamino-1,3,5-triazine tautomer structure in the solid state, demonstrating its utility as a building block. | researchgate.net |

| Various substituted s-triazines | Cooperative NH···N, CH···O, and CH···π interactions | Guides the formation of robust molecular duplexes that act as supramolecular synthons for three-dimensional structures. | nih.gov |

Computational and Theoretical Investigations of 2 Chloro 4,6 Dimethyl 1,3,5 Triazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Specific quantum chemical calculations, including Density Functional Theory (DFT) studies, for 2-Chloro-4,6-dimethyl-1,3,5-triazine are not prominently available in the reviewed literature.

There is no specific information available regarding the elucidation of the electronic structure of this compound through quantum chemical methods.

While the compound's reactivity as a coupling agent is established nih.govresearchgate.net, detailed mechanistic insights and reactivity predictions derived from quantum chemical calculations are not described in the available literature.

Molecular Dynamics Simulations

No specific studies employing molecular dynamics simulations to investigate the behavior of this compound were found.

Structure-Reactivity Relationship Studies

While its utility in synthesizing biologically active molecules suggests an implicit understanding of its structure-reactivity relationship, formal computational studies defining these relationships for this compound are not available in the provided sources.

Spectroscopic Property Simulations (e.g., NMR, IR)

There are no specific computational studies found that simulate the NMR or IR spectroscopic properties of this compound.

Tautomerism and Isomerization Studies

Detailed computational or experimental studies on the tautomerism and isomerization of this compound are not present in the available research literature.

Future Research Directions and Emerging Trends for 2 Chloro 4,6 Dimethyl 1,3,5 Triazine

Exploration of Novel Synthetic Pathways

The conventional synthesis of 2-Chloro-4,6-dimethyl-1,3,5-triazine typically involves the nucleophilic substitution of chlorine atoms on cyanuric chloride with methylating agents. While effective, current research is focused on developing more sustainable and efficient synthetic routes.

Furthermore, there is a growing interest in mechanochemical methods, which use mechanical force to induce chemical reactions. This technique has the potential to provide a solvent-free and energy-efficient alternative to traditional solution-phase synthesis.

Table 1: Comparison of Synthetic Approaches for 2-Chloro-4,6-disubstituted-1,3,5-triazines

| Synthetic Approach | Advantages | Disadvantages | Research Focus |

| Conventional Synthesis | Well-established, reliable | Often requires harsh conditions, may produce significant waste | Optimization of reaction conditions |

| Green Synthesis | Eco-friendly, reduced waste and energy consumption | May require specialized equipment or catalysts | Development of new eco-friendly methods |

| One-Pot Synthesis | Increased efficiency, reduced purification steps | Can be challenging to control selectivity | Design of multi-step one-pot reactions |

| Mechanochemistry | Solvent-free, energy-efficient | Not yet widely applicable to all reaction types | Exploration of mechanochemical routes for triazine synthesis |

Development of Advanced Catalytic Systems

Catalysis plays a crucial role in the synthesis and functionalization of this compound. The development of advanced catalytic systems is a key area of future research, with a focus on enhancing reaction efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds at the chlorine-bearing position of the triazine ring. researchgate.net Future research will likely focus on developing more active and robust palladium catalysts that can operate under milder reaction conditions and with lower catalyst loadings. The use of nickel-based catalysts is also being explored as a more earth-abundant and cost-effective alternative to palladium. chemicalbook.com

Furthermore, the development of heterogeneous catalysts is a significant trend. These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, making the process more economical and environmentally friendly.

Integration into Hybrid Material Systems

The rigid and planar structure of the 1,3,5-triazine (B166579) ring, combined with the reactive chlorine atom of this compound, makes it an excellent candidate for incorporation into various hybrid material systems.

One of the most exciting emerging areas is the use of triazine derivatives as building blocks for covalent organic frameworks (COFs). researchgate.netacs.orgmdpi.comnih.gov COFs are a class of porous crystalline polymers with well-defined structures and high surface areas. The triazine unit can act as a node in the framework, and by carefully selecting the linking molecules, COFs with tailored properties for applications in gas storage, separation, and catalysis can be designed. bohrium.com The Friedel-Crafts polymerization of 2,4,6-trichloro-1,3,5-triazine with aromatic compounds is a common method for synthesizing triazine-based COFs. researchgate.net

Moreover, this compound can be used as a monomer or cross-linking agent in the synthesis of functional polymers. researchgate.net Its incorporation can enhance the thermal stability, flame retardancy, and UV resistance of the resulting materials.

Interdisciplinary Applications in Chemical Sciences

The unique chemical properties of this compound have led to its exploration in a wide range of interdisciplinary applications.

In medicinal chemistry, the 1,3,5-triazine scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds. nih.gov this compound serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, including anticancer and antimicrobial agents. The ability to easily modify the triazine ring allows for the systematic exploration of structure-activity relationships to optimize biological activity.

In the field of agrochemicals, triazine derivatives have a long history of use as herbicides. Research is ongoing to develop new triazine-based compounds with improved efficacy, selectivity, and environmental profiles.

Furthermore, the reactivity of the chlorine atom in this compound makes it a useful reagent in organic synthesis for the introduction of the dimethyl-s-triazine moiety into other molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-chloro-4,6-dimethyl-1,3,5-triazine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine derivatives can be prepared by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with sodium azide (NaN₃) under controlled conditions, followed by recrystallization to achieve >97% purity . Multikilogram-scale production involves optimizing reaction time, temperature (e.g., 0–5°C for exothermic steps), and solvent selection (e.g., THF or acetonitrile) to minimize byproducts .

- Characterization : Melting point analysis (71–74°C for dimethoxy derivatives) and GC/MS are critical for verifying purity .

Q. How is this compound utilized in peptide synthesis?

- Application : It acts as a coupling reagent for amide bond formation. For example, CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) activates carboxylic acids in the presence of tertiary amines (e.g., N-methylmorpholine) to generate reactive triazinylammonium intermediates, enabling racemization-free peptide synthesis .

- Protocol : Mix equimolar CDMT, carboxylic acid, and amine in THF at 0°C, then warm to room temperature. Yields >90% are achievable for di- and tripeptides .

Advanced Research Questions

Q. What factors influence the efficiency of catalytic amide-forming reactions using this compound derivatives?

- Key Variables :

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing charged intermediates .

- Basicity of reactants : Stronger bases (e.g., DABCO vs. triethylamine) accelerate dehydrocondensation by facilitating proton abstraction .

- Data Table :

| Solvent | Base | Reaction Yield (%) |

|---|---|---|

| THF | N-Methylmorpholine | 85 |

| DMF | DABCO | 92 |

| Acetonitrile | Triethylamine | 78 |

| Source: Adapted from |

Q. How can 2-chloro-4,6-diphenyl-1,3,5-triazine be functionalized for optoelectronic applications?

- Synthetic Strategy : React the triazine core with electron-deficient aryl groups (e.g., phenylmagnesium bromide) to enhance electron transport properties. For OLEDs, derivatives like 2-chloro-4,6-diphenyl-1,3,5-triazine (mp 138–140°C) are synthesized via Suzuki-Miyaura coupling, achieving >98% purity .

- Performance Metrics : The compound’s low LUMO (-1.8 eV) and high thermal stability (decomposition >300°C) make it suitable as an electron-transport layer .

Q. What mechanistic insights explain the regioselectivity of chlorine substitution in triazine derivatives?

- Mechanism : Chlorine at the 2-position is more reactive due to electron-withdrawing effects from adjacent substituents. Computational studies (DFT) show that substitution follows an SNAr pathway, with activation energies lower for 2-chloro vs. 4/6-chloro positions .

- Experimental Validation : X-ray crystallography of intermediates (e.g., 3-(4,6-dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine) confirms steric and electronic control over substitution patterns .

Cross-Disciplinary Applications

Q. How can this compound be applied in supramolecular chemistry?

- Case Study : CDMT derivatives are used to synthesize α-cyclodextrin rotaxanes. The triazine’s chlorine reacts with hydroxyl groups on cyclodextrin, forming stable inclusion complexes for drug delivery systems .

Q. What safety protocols are critical when handling this compound?

- Hazards : Skin/eye irritation (H315/H319) and aquatic toxicity (Hazard Class 2) .

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with 10% sodium bicarbonate before disposal .

Data Contradictions and Resolutions

- Melting Point Variability : Reported mp ranges (138–142°C for diphenyl derivatives vs. 140°C ) likely arise from polymorphic forms or impurities. Consistently use recrystallization (e.g., toluene) to standardize samples.

- Reactivity in Protic Solvents : notes reduced yields in alcohols due to competing hydrolysis, whereas reports successful aqueous reactions. Resolve by pre-activating the triazine in aprotic solvents before aqueous-phase coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.